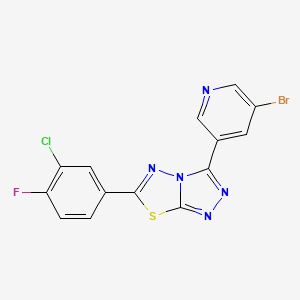
C14H6BrClFN5S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C14H6BrClFN5S is a complex organic molecule that contains bromine, chlorine, fluorine, nitrogen, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C14H6BrClFN5S typically involves multi-step organic reactions. The starting materials often include aromatic compounds that are functionalized with bromine, chlorine, fluorine, and nitrogen groups. The synthesis may involve:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the aromatic ring.
Nitration: Introduction of nitrogen groups.
Sulfonation: Introduction of sulfur groups.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The process may include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
C14H6BrClFN5S: can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nitrating agents.
Addition reagents: Hydrogen, halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Addition: Formation of hydrogenated or halogenated products.
Applications De Recherche Scientifique
C14H6BrClFN5S: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of C14H6BrClFN5S involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibit or activate enzymatic activity.
Interact with DNA: Affect gene expression and cellular functions.
Modulate signaling pathways: Influence cellular signaling and communication.
Comparaison Avec Des Composés Similaires
C14H6BrClFN5S: can be compared with other similar compounds that contain halogens, nitrogen, and sulfur atoms. Some similar compounds include:
C14H6BrClFN5O: Contains an oxygen atom instead of sulfur.
C14H6BrClFN5Se: Contains a selenium atom instead of sulfur.
C14H6BrClFN5Te: Contains a tellurium atom instead of sulfur.
The uniqueness of This compound
Propriétés
Formule moléculaire |
C14H6BrClFN5S |
|---|---|
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
3-(5-bromopyridin-3-yl)-6-(3-chloro-4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H6BrClFN5S/c15-9-3-8(5-18-6-9)12-19-20-14-22(12)21-13(23-14)7-1-2-11(17)10(16)4-7/h1-6H |
Clé InChI |
FNOFOOICWHMIRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NN3C(=NN=C3S2)C4=CC(=CN=C4)Br)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




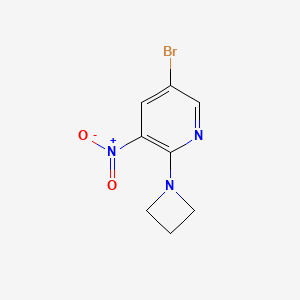
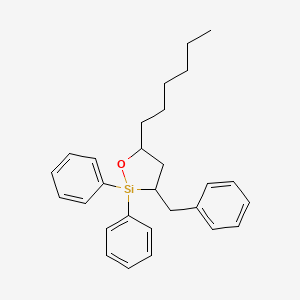
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634070.png)
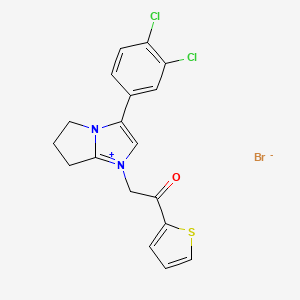


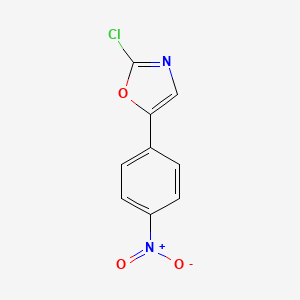
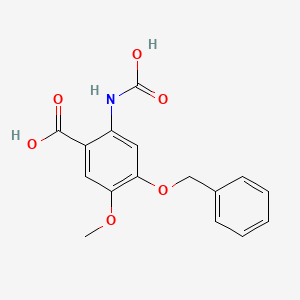
![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
![(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634111.png)
-isoquinolinyl)-](/img/structure/B12634112.png)
![(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634135.png)
